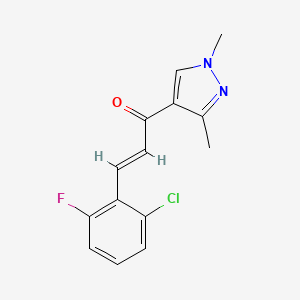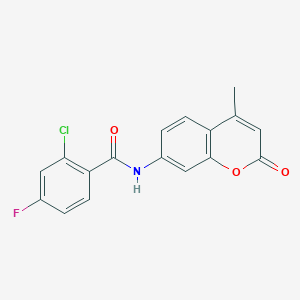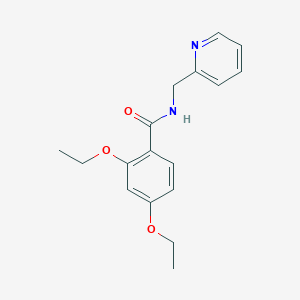
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. EF24 belongs to a class of compounds called curcuminoids, which are derived from the spice turmeric.
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its anti-cancer effects through a variety of mechanisms. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one also activates the p53 tumor suppressor pathway, which induces cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cancer cells. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which can lead to decreased glucose uptake in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potent anti-cancer properties. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to be effective in various cancer cell lines and animal models. Another advantage is its low toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is to investigate its potential use in combination with other anti-cancer agents. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another direction is to investigate its potential use in treating other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to optimize the synthesis method of 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one and improve its solubility in water.
Synthesemethoden
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a modified version of the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 2-chloro-6-fluorobenzaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to yield 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to possess potent anti-cancer properties in various cancer cell lines. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to inhibit the growth of cancer cells in vivo in animal models. In addition to its anti-cancer properties, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been studied for its potential use in treating other diseases such as Alzheimer's disease, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-11(8-18(2)17-9)14(19)7-6-10-12(15)4-3-5-13(10)16/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXZSGPHKZQJOE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B5487855.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5487859.png)
![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]leucine](/img/structure/B5487870.png)
![methyl 2-{[3-(3-chlorophenyl)-2-cyanoacryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5487874.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5487880.png)
![5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B5487881.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487894.png)
![N-ethyl-2,6-dihydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5487917.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)



![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)